molecular formula C6H15NO B13514072 (3-Ethoxypropyl)(methyl)amine

(3-Ethoxypropyl)(methyl)amine

Cat. No.: B13514072
M. Wt: 117.19 g/mol
InChI Key: RSOVYHJBOYUBKJ-UHFFFAOYSA-N
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Description

Contextualization of Secondary Alkyl Amines in Synthetic Methodologies

Secondary alkyl amines are a critical class of organic compounds characterized by a nitrogen atom bonded to two alkyl or aryl groups. fiveable.me Their unique structure results in distinct chemical properties, such as higher basicity and nucleophilicity compared to primary amines. fiveable.me This enhanced nucleophilicity allows them to readily participate in a wide range of chemical reactions, making them invaluable intermediates in synthetic organic chemistry. fiveable.memsu.edu

The synthesis of secondary amines is a cornerstone of organic chemistry, essential for creating pharmaceuticals, agrochemicals, and functional materials. fiveable.meresearchgate.net Traditional methods for their preparation include:

N-alkylation of primary amines: This method involves the reaction of a primary amine with an alkyl halide. However, it often suffers from a lack of selectivity, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts through over-alkylation. researchgate.netmasterorganicchemistry.com

Reductive amination: This is a widely used and convenient method that involves the reaction of a primary amine with a ketone or aldehyde to form an imine, which is then reduced to the secondary amine. fiveable.meresearchgate.net

The challenges associated with traditional methods, particularly the control of selectivity, have spurred the development of more robust and sophisticated synthetic strategies. researchgate.netrsc.org Modern approaches offer greater control and versatility, enabling the synthesis of complex, sterically hindered, and functionally diverse secondary amines.

Synthetic MethodDescriptionAdvantagesLimitations
N-Alkylation of Primary Amines researchgate.netorganic-chemistry.orgReaction of a primary amine with an alkyl halide.Conceptually simple.Prone to over-alkylation, leading to mixtures of secondary, tertiary, and quaternary amines. researchgate.netmasterorganicchemistry.com
Reductive Amination fiveable.meresearchgate.netTwo-step process involving the formation of an imine from an amine and a carbonyl compound, followed by reduction.High versatility, good for a wide range of amines and carbonyls.Requires a reducing agent; can sometimes be a one-pot reaction.
Transition Metal-Catalyzed Coupling ijrpr.comCross-coupling reactions, often using palladium or copper catalysts, to form C-N bonds.High efficiency and selectivity for complex molecules. rsc.orgCatalyst cost and sensitivity can be a factor.
Visible-Light-Mediated Amination rsc.orgA modern multicomponent reaction using visible light to couple primary amines, aldehydes, and alkyl iodides.Mild reaction conditions, streamlined synthesis of α-branched secondary amines.Newer methodology, scope and limitations are still being explored.
Deaminative Coupling organic-chemistry.orgDirect coupling of two primary amines, catalyzed by a ruthenium complex, to form a secondary amine.Direct route from readily available starting materials.Catalyst-dependent, may have substrate scope limitations.

The Significance of Ether Linkages in Amine Derivatives

The incorporation of an ether linkage (C-O-C) into an amine molecule creates a class of compounds known as ether amines. This structural feature significantly influences the physicochemical properties of the resulting derivative, leading to unique applications across various industries. google.com

The presence of the ether group can impart several beneficial properties:

Improved Liquidity and Solubility: Ether linkages can lower the melting point of a compound and improve its solubility in nonpolar solvents like hydrocarbons. This is a desirable property for products such as fuel additives and certain surfactants. google.com

Modified Polarity and Hydrogen Bonding: The oxygen atom in the ether group can act as a hydrogen bond acceptor, influencing the compound's solubility in polar solvents and its interaction with other molecules. cymitquimica.comacs.org This is particularly relevant in biological systems and for formulation science.

Enhanced Performance in Formulations: In agrochemical formulations, ether amine surfactants have demonstrated excellent adjuvant properties. researchgate.net Similarly, in personal care products and fabric softeners, the specific branching and solvency characteristics introduced by ether groups can lead to improved performance. google.com

Chemical Stability and Reactivity: The ether linkage is generally stable under many reaction conditions, allowing for chemical modifications at the amine functional group without disrupting the carbon-oxygen bond. This makes ether amines versatile intermediates in organic synthesis. atamanchemicals.com

Research has shown that the cyanobutylation of alcohols to form branched alkyl ether nitriles, which are then hydrogenated to ether amines, results in products with superior liquidity and solvency. google.com These properties are critical for creating high-performance surfactants, corrosion inhibitors, and other specialty chemicals. google.comsmolecule.com

Historical Development of Related Chemical Classes in Academic Research

The study of amines and ethers is deeply rooted in the history of organic chemistry, with foundational discoveries paving the way for the synthesis of complex derivatives like (3-Ethoxypropyl)(methyl)amine. ijrpr.comnih.gov

The history of ethers in a chemical context dates back to the 16th century, but their prominence surged in 1846 with the demonstration of diethyl ether as a surgical anesthetic. nih.gov This event not only revolutionized medicine but also highlighted the potent effects of this class of organic compounds, spurring further investigation into their properties and synthesis. nih.gov

The development of amine synthesis has seen a dramatic evolution. Early methods, such as the Hofmann alkylation of amines, were conceptually straightforward but often difficult to control. researchgate.net The turn of the 20th century marked a significant leap forward with the advent of transition metal-catalyzed reactions. Groundbreaking work by chemists such as Ullmann, Goldberg, Buchwald, and Hartwig established copper- and palladium-catalyzed methodologies for the formation of carbon-nitrogen (C-N) bonds, enabling the selective and efficient synthesis of aromatic amines. rsc.org These classical methods laid the groundwork for modern synthetic strategies.

The convergence of these two fields of study led to the development of ether amines. Research into these hybrid molecules was often driven by industrial needs for compounds with specific physical properties. For instance, patents from the mid-to-late 20th century describe the synthesis of ether amines to create products with improved liquidity and solvency for use as surfactants and additives. google.com Academic research has continued to build on this, exploring ether amines as building blocks for more complex structures, such as pharmaceuticals and specialized ligands for metal complexes. researchgate.netrsc.org The ongoing development of novel synthetic methods, including more environmentally friendly and atom-economical approaches, continues to expand the toolkit available to chemists for creating these versatile molecules. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

3-ethoxy-N-methylpropan-1-amine

InChI

InChI=1S/C6H15NO/c1-3-8-6-4-5-7-2/h7H,3-6H2,1-2H3

InChI Key

RSOVYHJBOYUBKJ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC

Origin of Product

United States

Synthetic Methodologies for 3 Ethoxypropyl Methyl Amine

Direct Alkylation Approaches to N-Methylated Amines

Direct alkylation methods provide a straightforward pathway to N-methylated amines by forming the carbon-nitrogen bond in a single conceptual step. These approaches can be broadly categorized into reductive amination and nucleophilic substitution.

Reductive Amination Strategies for the Formation of (3-Ethoxypropyl)(methyl)amine

Reductive amination is a versatile method for forming amines from carbonyl compounds. nih.gov For the synthesis of this compound, this strategy can be implemented in two primary ways:

Reaction of 3-Ethoxypropanal (B1330410) with Methylamine (B109427): In this approach, 3-ethoxypropanal is reacted with methylamine to form an intermediate imine (a Schiff base). This imine is then reduced in situ to the target secondary amine, this compound. The reduction can be achieved using various reducing agents, such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation. rsc.orglibretexts.org The process is driven by the initial formation of the C=N bond followed by its irreversible reduction. organic-chemistry.org

Reaction of (3-Ethoxypropyl)amine with Formaldehyde (B43269): Alternatively, the precursor (3-Ethoxypropyl)amine can be reacted with formaldehyde. This reaction also proceeds through an iminium ion intermediate which is subsequently reduced. A classic named reaction that employs this transformation is the Eschweiler-Clarke reaction . wikipedia.orgjkchemical.comname-reaction.com This method uses a mixture of excess formaldehyde and formic acid; formaldehyde acts as the source of the methyl group, and formic acid serves as the reducing agent. wikipedia.orgalfa-chemistry.com A key advantage of the Eschweiler-Clarke reaction is that it prevents over-methylation, selectively yielding the tertiary amine from a primary amine without forming quaternary ammonium (B1175870) salts. wikipedia.org The release of carbon dioxide from formic acid during the reduction step makes the reaction irreversible. jkchemical.com

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability. googleapis.comacs.org

Nucleophilic Substitution Reactions in this compound Synthesis

Nucleophilic substitution offers another direct route to this compound. This involves the reaction of an amine, acting as a nucleophile, with an alkyl halide, where the halide acts as a leaving group. chemguide.co.uksavemyexams.com

The synthesis can be envisioned through two pathways:

Methylamine reacting with a 3-ethoxypropyl halide (e.g., 1-chloro-3-ethoxypropane (B1362862) or 1-bromo-3-ethoxypropane).

(3-Ethoxypropyl)amine reacting with a methyl halide (e.g., methyl iodide).

In these SN2 reactions, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. savemyexams.com However, a significant challenge in this method is controlling the degree of alkylation. alfa-chemistry.com The primary amine product, this compound, is itself a nucleophile and can react further with the alkyl halide. This can lead to the formation of a tertiary amine, (3-ethoxypropyl)dimethylamine, and subsequently a quaternary ammonium salt. savemyexams.com To favor the formation of the desired secondary amine, a large excess of the initial amine (e.g., methylamine) can be used to increase the probability of it reacting with the alkyl halide over the product amine. chemguide.co.uksavemyexams.com

Precursor Design and Convergent Synthetic Routes

Convergent synthesis involves preparing key intermediates separately before combining them in the final steps. This approach is often more efficient and allows for better control and purification of the final product.

Synthesis of (3-Ethoxypropyl)amine Intermediates

The primary amine, (3-Ethoxypropyl)amine, is a critical precursor for the synthesis of the target compound. lookchem.com A well-documented industrial method for its preparation involves a two-step process starting from acrylonitrile (B1666552) and ethanol (B145695). google.comgoogle.com

Michael Addition: Ethanol undergoes a Michael addition to acrylonitrile in the presence of a strong base catalyst, such as sodium ethoxide. This reaction forms 3-ethoxypropionitrile (B165598). google.com

Catalytic Hydrogenation: The resulting 3-ethoxypropionitrile is then reduced to (3-Ethoxypropyl)amine. This reduction is typically carried out via catalytic hydrogenation using catalysts like Raney nickel or palladium under hydrogen pressure. google.com An inhibitor is often used during hydrogenation to improve selectivity. google.com

The following table summarizes typical reaction parameters for the synthesis of (3-Ethoxypropyl)amine as described in patent literature. google.com

StepReactantsCatalystTemperaturePressureProductSelectivity/Yield
1. Cyanoethylation Ethanol, AcrylonitrileSodium Ethoxide (Catalyst A)~45°CAtmospheric3-Ethoxypropionitrile>97%
2. Hydrogenation 3-Ethoxypropionitrile, H₂Raney Nickel type (Catalyst B)70-150°C3.0-6.0 MPa(3-Ethoxypropyl)amine>95% (selectivity), >90% (yield)

This method provides high yields and allows for the recycling of excess ethanol and catalysts, making it economically viable. google.com

Derivatization of (3-Ethoxypropyl)amine to this compound

Once the (3-Ethoxypropyl)amine precursor is synthesized, it can be converted to the target N-methylated amine using the methods previously discussed:

Reductive Amination: The most specific and controlled method for this step is the Eschweiler-Clarke reaction, where (3-Ethoxypropyl)amine is treated with formaldehyde and formic acid to yield this compound cleanly. wikipedia.orgjkchemical.com

Nucleophilic Substitution: (3-Ethoxypropyl)amine can be reacted with a methylating agent like methyl iodide. Careful control of stoichiometry is required to minimize the formation of the tertiary amine and quaternary ammonium salt byproducts.

Catalytic Approaches in the Synthesis of this compound

Catalysis is integral to many of the synthetic steps for producing this compound and related compounds. Catalysts enhance reaction rates, improve selectivity, and often allow for milder reaction conditions.

In the synthesis of the (3-ethoxypropyl)amine precursor , two types of catalysts are crucial:

A strong-base catalyst (e.g., sodium ethoxide) is used for the initial Michael addition of ethanol to acrylonitrile. google.com

A hydrogenation catalyst, such as Raney nickel or a palladium-based catalyst, is essential for the reduction of the nitrile group in 3-ethoxypropionitrile to the primary amine. google.com

For the N-methylation step , various catalytic systems have been developed that offer alternatives to traditional stoichiometric reagents. Transition-metal-catalyzed N-methylation of amines using methanol (B129727) as a C1 source is an area of active research, as it is an atom-economical process with water as the only byproduct. nih.gov Ruthenium and Iridium complexes, in particular, have shown high efficacy for this transformation. organic-chemistry.orgnih.govcsic.es For instance, ruthenium complexes can catalyze the N-methylation of various amines with methanol under weakly basic conditions. nih.gov Similarly, palladium-on-carbon (Pd/C) can be used in reductive alkylations with hydrogen gas. mdma.ch Recently, heterogeneous Pd/Zn(Al)O catalysts have been developed for the selective N-methylation of amines using methanol, offering the advantage of being easily separable from the reaction mixture. nih.govacs.org

The following table provides a comparative overview of the main synthetic strategies.

Synthetic StrategyKey ReagentsTypical CatalystKey AdvantagesPotential Disadvantages
Reductive Amination (Eschweiler-Clarke) (3-Ethoxypropyl)amine, Formaldehyde, Formic AcidNone (uses stoichiometric reagents)High selectivity for the tertiary amine, avoids quaternary salts. wikipedia.orgRequires excess reagents, generation of CO₂.
Nucleophilic Substitution (3-Ethoxypropyl)amine, Methyl HalideNoneDirect, simple procedure.Prone to over-alkylation, creating mixtures of products. savemyexams.com
Catalytic N-Methylation (3-Ethoxypropyl)amine, MethanolRu, Ir, or Pd complexes. nih.govnih.govHigh atom economy, uses a green methyl source, water is the only byproduct.May require precious metal catalysts and specific reaction conditions (e.g., high temperature). nih.gov

Transition Metal-Catalyzed Coupling Reactions in C-N Bond Formation

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-nitrogen bonds. acs.org Reactions such as the Buchwald-Hartwig and Ullmann aminations, traditionally used for creating aryl amines, have principles that can be adapted for the synthesis of aliphatic amines, although this application can be more challenging. researchgate.netwikipedia.org

A plausible route to this compound via this methodology is the coupling of a 3-ethoxypropyl halide (e.g., 1-bromo-3-ethoxypropane (B1266903) or 1-iodo-3-ethoxypropane) with methylamine. This reaction is typically catalyzed by palladium or copper complexes.

Palladium-Catalyzed Synthesis (Buchwald-Hartwig Type): The Buchwald-Hartwig amination is a versatile method for C-N bond formation. wikipedia.orglibretexts.org While extensively developed for aryl halides, its application to alkyl halides requires careful selection of ligands to promote the desired reactivity and suppress side reactions. The synthesis of this compound would involve the reaction between methylamine and an appropriate 3-ethoxypropyl halide. A palladium precatalyst, combined with a specialized phosphine (B1218219) ligand and a base, is essential for the catalytic cycle. nih.gov

Copper-Catalyzed Synthesis (Ullmann Type): The Ullmann condensation is a classical copper-catalyzed reaction for C-N bond formation. nih.gov Modern protocols have improved upon the harsh conditions of the original reaction, allowing for the coupling of alkyl amines with alkyl halides under milder conditions, sometimes induced by visible light. nih.govnih.gov A synthesis strategy could involve reacting 3-ethoxypropyl iodide with methylamine in the presence of a copper(I) catalyst. This approach can be particularly effective for primary aliphatic amines. nih.gov

The following table, adapted from findings on similar aliphatic C-N couplings, illustrates potential yields for the synthesis of this compound using various catalytic systems.

EntryCatalyst SystemReactantsBaseSolventConditionsYield (%)Reference
1Pd₂(dba)₃ / SPhos3-Ethoxypropyl Bromide + MethylamineNaOt-BuToluene (B28343)100 °C, 12 h~65 acs.org
2CuI / Phenanthroline3-Ethoxypropyl Iodide + MethylamineCs₂CO₃DMF80 °C, 24 h~70 nih.gov
3Pd(OAc)₂ / BrettPhos3-Ethoxypropyl Chloride + MethylamineLHMDSTHF65 °C, 18 h~75 nih.gov
4CuI / (±)-trans-1,2-Diaminocyclohexane3-Ethoxypropyl Iodide + MethylamineK₂CO₃Dioxane110 °C, 24 h~80 organic-chemistry.org
5CuI (Visible Light Induced)3-Ethoxypropyl Iodide + MethylamineDBUDMSO-10 °C, 24 h, Blue LEDs~78 nih.gov
Table 1: Representative Transition Metal-Catalyzed Syntheses for this compound. Yields are estimated based on reported data for analogous C(sp³)-N coupling reactions.

Emerging Catalytic Systems for Amine Synthesis (e.g., borrowing hydrogen pathways)

Emerging catalytic systems offer more atom-economical and environmentally benign routes to amines. researchgate.net Among these, the "borrowing hydrogen" (BH) or "hydrogen auto-transfer" methodology is a powerful strategy for the N-alkylation of amines with alcohols. rsc.orgwhiterose.ac.uk This process avoids the use of alkyl halides and generates water as the sole byproduct.

The catalytic cycle typically involves three steps:

The metal catalyst temporarily "borrows" hydrogen from the alcohol (e.g., 3-ethoxypropanol), oxidizing it to an intermediate aldehyde (3-ethoxypropanal).

The aldehyde undergoes condensation with an amine (methylamine) to form an imine.

The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine product, this compound, and regenerating the active catalyst.

A wide range of transition-metal complexes based on iridium, ruthenium, cobalt, and manganese have been developed for this transformation. rsc.orgacs.orgbeilstein-journals.org The synthesis of this compound would most directly be achieved by reacting 3-ethoxypropanol with methylamine in the presence of a suitable catalyst and base.

EntryCatalystReactantsBaseSolventConditionsYield (%)Reference
1[Cp*IrCl₂]₂3-Ethoxypropanol + MethylamineNaOt-But-BuOH85 °C, 16 h>90 nih.gov
2Co@NC-800-L1 (Heterogeneous)3-Ethoxypropanol + MethylamineKOt-BuMethanol160 °C, 24 h~85 rsc.org
3Mn(CO)₅Br / Ligand L13-Ethoxypropanol + MethylamineKOt-BuToluene140 °C, 24 h~90 beilstein-journals.org
4[Ru(p-cymene)Cl₂]₂ / DPPE3-Ethoxypropanol + MethylamineKOHToluene110 °C, 24 h~88 acs.org
5Pd@[nBu₄N][Br]3-Ethoxypropanol + Methylamine-Toluene110 °C, 24 h~80 semanticscholar.org
Table 2: Potential Syntheses of this compound via the Borrowing Hydrogen Pathway. Yields are estimated based on reported data for N-alkylation of primary amines with primary alcohols.

Process Optimization and Scalability in the Academic Laboratory

Optimizing the synthesis of this compound is crucial for maximizing efficiency and purity, particularly when preparing for larger-scale production. This involves systematic screening of reaction parameters and considering the environmental impact of the chosen methodology.

Reaction Condition Screening for Enhanced Yield and Selectivity

The yield and selectivity of amine alkylations are highly sensitive to reaction conditions. A systematic screening process is essential to identify the optimal parameters. researchgate.net For the borrowing hydrogen synthesis of this compound from 3-ethoxypropanol and methylamine, key variables to screen include the catalyst, base, solvent, temperature, and reaction time.

Catalyst and Ligand: The choice of metal center (e.g., Ir, Ru, Co, Mn) and its associated ligands dramatically influences catalytic activity.

Base: A base is typically required to facilitate the dehydrogenation and condensation steps. Common bases include alkali metal hydroxides (KOH, NaOH) and alkoxides (NaOt-Bu, KOt-Bu). The strength and stoichiometry of the base can be critical. researchgate.net

Solvent: The solvent can affect catalyst solubility, stability, and reactivity. Non-polar solvents like toluene are common, but greener alternatives are increasingly explored. nih.gov

Temperature: Higher temperatures generally increase reaction rates but can also lead to catalyst decomposition or side reactions. Finding the optimal temperature is a balance between reaction time and selectivity.

The following table illustrates a hypothetical optimization study for the iridium-catalyzed borrowing hydrogen synthesis of this compound.

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Conversion (%)Yield (%)
1[CpIrCl₂]₂ (1.0)KOHToluene110248575
2[CpIrCl₂]₂ (1.0)NaOt-BuToluene110249892
3[CpIrCl₂]₂ (1.0)NaOt-BuDioxane110249995
4[CpIrCl₂]₂ (1.0)NaOt-BuDioxane80249593
5[CpIrCl₂]₂ (0.5)NaOt-BuDioxane80249290
6 (Optimized)[CpIrCl₂]₂ (1.0)NaOt-BuDioxane8016>9996
Table 3: Hypothetical Reaction Condition Screening for the Synthesis of this compound via Borrowing Hydrogen. This table is illustrative, based on general trends observed in similar N-alkylation optimizations. nih.govacs.org

Solvent Effects and Green Chemistry Considerations in this compound Synthesis

Solvent Effects: Solvents can influence reaction rates by orders of magnitude. For C-N bond-forming reactions, polar aprotic solvents like DMF or DMSO often accelerate reaction rates by stabilizing charged intermediates. However, these are often considered problematic from an environmental and health perspective. Recent research has focused on using more benign solvents. For the synthesis of this compound via borrowing hydrogen, using water or deep eutectic solvents (DESs) could be viable green alternatives. nih.govrsc.orgmdpi.com Water, in particular, has been shown to be an excellent solvent for certain iridium-catalyzed N-alkylation reactions, often leading to enhanced reactivity. nih.gov

Green Chemistry Metrics:

Atom Economy (AE): The borrowing hydrogen pathway is inherently more atom-economical than classical substitution with alkyl halides. It incorporates the atoms of the alcohol and amine into the product, with water as the only byproduct. In contrast, substitution reactions generate stoichiometric amounts of salt waste. fishersci.co.uk

Process Mass Intensity (PMI): PMI measures the total mass of materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. A lower PMI indicates a greener process. By using less solvent or avoiding purification steps like column chromatography, the PMI can be significantly reduced. researchgate.net

E-Factor: This metric calculates the mass of waste produced per mass of product. The borrowing hydrogen synthesis of this compound would have a much lower E-factor than a synthesis involving protecting groups or stoichiometric reagents. mdpi.com

The selection of a solvent should be guided by a holistic assessment of its safety, health, and environmental impact.

SolventGSK Guide ClassificationBoiling Point (°C)Key Considerations
TolueneUsable111Commonly used, effective for many catalytic reactions, but has health and environmental concerns.
DioxaneUndesirable101Good solvent for many reactions, but is a suspected carcinogen.
DMFUndesirable153High boiling polar aprotic solvent, but has significant toxicity.
WaterRecommended100The greenest solvent; can enhance reactivity in certain catalytic systems but may cause hydrolysis or solubility issues. nih.gov
EthanolRecommended78Bio-based, low toxicity, but can potentially participate in the reaction as a substrate.
Deep Eutectic Solvents (e.g., ChCl:Urea)Greener AlternativeN/A (Non-volatile)Low toxicity, biodegradable, can act as both solvent and catalyst promoter, but viscosity can be high. mdpi.com
Table 4: Comparison of Solvents for the Synthesis of this compound based on Green Chemistry Principles. Classification is based on the GlaxoSmithKline (GSK) solvent selection guide.

Reactivity and Mechanistic Investigations of 3 Ethoxypropyl Methyl Amine

Fundamental Reaction Pathways of Secondary Amines

The reactivity of secondary amines like (3-Ethoxypropyl)(methyl)amine is primarily centered around the nitrogen atom. Its lone pair of electrons allows it to act as both a nucleophile and a base, participating in a wide array of chemical reactions.

The defining characteristic of an amine is the lone pair of electrons on the nitrogen atom, which makes it an effective nucleophile. byjus.comdoubtnut.com A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. doubtnut.com In the case of this compound, the nitrogen atom readily participates in reactions where it attacks electron-deficient centers.

The nucleophilicity of an amine is influenced by several factors:

Electronic Effects : The presence of electron-donating alkyl groups, such as the methyl and 3-ethoxypropyl groups in this compound, increases the electron density on the nitrogen atom. This enhanced electron density makes the lone pair more available for donation, thus increasing its nucleophilicity compared to ammonia (B1221849). quora.comlibretexts.org

Steric Hindrance : The size of the substituents on the nitrogen atom can impede its ability to attack an electrophile. libretexts.org While this compound is more sterically hindered than a primary amine, it is generally considered a good nucleophile because it is unhindered compared to more bulky secondary or tertiary amines. wikipedia.org

Solvent Effects : The solvent can influence the nucleophilicity of an amine by solvating the molecule and affecting the availability of the lone pair.

Generally, for amines, the trend in nucleophilicity follows the order: secondary amine > primary amine > tertiary amine, although this can be influenced by steric factors and the nature of the electrophile. masterorganicchemistry.com The increased nucleophilicity of secondary amines compared to primary amines is due to the presence of two electron-donating alkyl groups. quora.com

Table 1: General Comparison of Amine Nucleophilicity

Amine Type General Structure Relative Nucleophilicity Key Influencing Factors
Primary R-NH₂ Good One electron-donating group, minimal steric hindrance.
Secondary R₂-NH Excellent Two electron-donating groups, moderate steric hindrance.
Tertiary R₃-N Variable Three electron-donating groups, but significant steric hindrance can reduce nucleophilicity. masterorganicchemistry.com
Aromatic Ar-NH₂ Poor The lone pair is delocalized into the aromatic ring, reducing its availability. doubtnut.commasterorganicchemistry.com

Amines are basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺) from an acid. quora.comlibretexts.org The basicity of an amine is a crucial factor that governs its behavior in many chemical transformations, particularly acid-catalyzed reactions.

The basicity of this compound is determined by:

Inductive Effect : The methyl and 3-ethoxypropyl groups are electron-donating, which increases the electron density on the nitrogen atom, making it more attractive to protons and thus more basic than ammonia. libretexts.org

Solvation Effects : In aqueous solutions, the stability of the protonated amine (the conjugate acid) through solvation plays a significant role. The conjugate acid of a secondary amine is well-solvated, contributing to its strong basicity. lkouniv.ac.in

Steric Effects : While alkyl groups increase electron density, bulky groups can sterically hinder the approach of a proton, which can decrease basicity.

In aqueous solutions, secondary amines are typically the strongest bases among the amines. quora.com This is because they offer the best balance of electron-donating inductive effects and the ability of their conjugate acids to be stabilized by solvation. quora.comlkouniv.ac.in The basicity of amines is often compared using the pKa value of their conjugate ammonium (B1175870) ions; a higher pKa indicates a stronger base. libretexts.org

Table 2: Typical pKa Values of Conjugate Ammonium Ions for Various Amines

Amine Structure pKa of Conjugate Acid (R₃N⁺H) Basicity
Ammonia NH₃ 9.3 Weak
Methylamine (B109427) (Primary) CH₃NH₂ 10.66 Stronger
Dimethylamine (Secondary) (CH₃)₂NH 10.74 Strongest
Trimethylamine (Tertiary) (CH₃)₃N 9.8 Stronger
Aniline (Aromatic) C₆H₅NH₂ 4.6 Very Weak

Source: libretexts.org

Specific Chemical Transformations Involving this compound

As a representative secondary amine, this compound is expected to undergo a variety of characteristic reactions, including acylation, reactions with carbonyls, and oxidation.

Secondary amines like this compound react with acylating agents such as acid chlorides and acid anhydrides in a nucleophilic acyl substitution reaction to form N,N-disubstituted amides. byjus.comorgoreview.comlibretexts.org This transformation, known as N-acylation, is a fundamental and widely used reaction in organic synthesis. researchgate.nettandfonline.com

The reaction mechanism involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride from an acid chloride) to form the stable amide product. orgoreview.com A base, such as pyridine (B92270) or sodium hydroxide, is often added to neutralize the acidic byproduct (e.g., HCl) formed during the reaction, which drives the equilibrium towards the product side. byjus.comorgoreview.com

General Reaction Scheme: R₂NH + R'-COCl → R₂N-COR' + HCl this compound + Acyl Chloride → N-(3-ethoxypropyl)-N-methylacetamide (example) + HCl

Once formed, the resulting amide is significantly less nucleophilic and basic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. orgoreview.com This prevents further acylation of the product. libretexts.org

Table 3: Examples of Acylating Agents for Secondary Amines

Acylating Agent General Structure Reactivity
Acid Chloride R-COCl Very High
Acid Anhydride (R-CO)₂O High
Ester R-COOR' Moderate
Carboxylic Acid R-COOH Low (requires coupling agents) researchgate.net

The reaction of amines with aldehydes and ketones is a cornerstone of organic chemistry. Primary amines (RNH₂) react with carbonyl compounds to form imines (C=N-R). numberanalytics.commasterorganicchemistry.com However, secondary amines like this compound cannot form a neutral imine in the same way because they lack a second hydrogen atom on the nitrogen to be eliminated as water. libretexts.org

Instead, the reaction of a secondary amine with an aldehyde or ketone proceeds through the initial nucleophilic addition to form a carbinolamine intermediate. libretexts.org This intermediate is then protonated and loses water to form a positively charged species called an iminium ion (R₂C=N⁺R₂). libretexts.org

Reaction Pathway:

Nucleophilic Addition: The nitrogen of this compound attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation & Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, turning it into a good leaving group (H₂O). Elimination of water results in the formation of the iminium ion.

This iminium ion is a key reactive intermediate. If the original carbonyl compound has an α-hydrogen, the iminium ion can then lose a proton from the α-carbon to form a neutral enamine . libretexts.org The formation of imines directly from secondary amines can also be achieved through oxidative methods. rsc.org

The amine functional group in this compound is susceptible to oxidation. The oxidation of secondary amines can lead to a variety of products depending on the oxidant and reaction conditions. Common products include hydroxylamines, nitrones, and imines. rsc.orguomustansiriyah.edu.iq

Several methods have been developed for the controlled oxidation of secondary amines:

N-Oxidation: Oxidation can occur directly at the nitrogen atom to form N-oxygenated products. The initial product is often a hydroxylamine (B1172632) (R₂N-OH), which can be further oxidized to a nitrone (R₂C=N⁺(O⁻)R). uomustansiriyah.edu.iq

Oxidative Dehydrogenation to Imines: Specific catalytic systems can achieve the oxidation of secondary amines to imines. For example, reagents like iodosobenzene, often in the presence of manganese or iron porphyrin catalysts, can smoothly oxidize secondary amines to the corresponding imines. rsc.org Another efficient system for this transformation is the use of NaIO₄ in the presence of a TEMPO catalyst. researchgate.net

Aerobic Oxidation: Bioinspired catalyst systems, such as those using quinones and a co-catalyst like ZnI₂, have been developed for the aerobic oxidation of secondary amines. nih.gov These reactions often proceed through a hemiaminal intermediate. nih.gov

The specific outcome of oxidizing this compound would be highly dependent on the chosen reagents and reaction protocol.

Table 4: Selected Oxidation Methods for Secondary Amines

Reagent/Catalyst System Primary Product(s) Reference
Peroxy acids (e.g., m-CPBA) Hydroxylamines, Nitrones uomustansiriyah.edu.iq
Iodosobenzene / Metal Porphyrins Imines rsc.org
NaIO₄ / TEMPO Imines, Aldehydes researchgate.net
1,10-Phenanthroline-5,6-dione / ZnI₂ / O₂ Imines/Dihydroisoquinolines nih.gov

Derivatization and Advanced Functionalization Strategies for 3 Ethoxypropyl Methyl Amine

Synthesis of Substituted (3-Ethoxypropyl)(methyl)amine Derivatives

The secondary amine functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives. Standard organic transformations applicable to secondary amines can be employed to introduce new functional groups and build molecular complexity.

One of the most common methods for derivatizing secondary amines is N-alkylation . This reaction involves the nucleophilic attack of the amine on an alkyl halide, leading to the formation of a tertiary amine. masterorganicchemistry.comwikipedia.org For this compound, this would typically proceed via an SN2 mechanism. However, a significant challenge in the alkylation of secondary amines is the potential for overalkylation, where the resulting tertiary amine, being more nucleophilic than the starting secondary amine, reacts further with the alkyl halide to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.comlibretexts.org Careful control of stoichiometry and reaction conditions is crucial to favor the formation of the desired tertiary amine.

Another key strategy is reductive amination , which provides a controlled method for N-alkylation. wikipedia.orgorganic-chemistry.org This two-step, often one-pot, process involves the reaction of the secondary amine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. pearson.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) [NaB(OAc)3H] being popular choices due to their selectivity for the iminium ion over the carbonyl starting material. For instance, the reaction of this compound with a ketone like 1-hydroxy-2-propanone in the presence of a reducing agent would yield a tertiary amine derivative. fkit.hr

Acylation of this compound with acyl chlorides or acid anhydrides offers a straightforward route to amide derivatives. This reaction is typically robust and high-yielding. The resulting N-(3-ethoxypropyl)-N-methylamides can serve as precursors for further functionalization or as final target molecules with specific properties.

While direct synthetic procedures for specific derivatives of this compound are not extensively documented, the existence of compounds such as (3-Ethoxypropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine bldpharm.com, (3-Ethoxy-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine hydrochloride, and (3-Ethoxypropyl)[(4-methylphenyl)methyl]amine suggests that synthetic routes, likely involving reductive amination or N-alkylation with the corresponding aldehydes or halides, have been developed.

Table 1: General Strategies for the Derivatization of Secondary Amines.
Reaction TypeReagentsProduct TypeGeneral Considerations
N-AlkylationAlkyl halides (e.g., R-Br, R-I)Tertiary AmineRisk of overalkylation to quaternary ammonium salts. masterorganicchemistry.com
Reductive AminationAldehydes or Ketones, Reducing Agent (e.g., NaBH3CN)Tertiary AmineMore controlled than direct alkylation, avoids overalkylation. organic-chemistry.org
AcylationAcyl chlorides, Acid anhydridesAmideGenerally a high-yielding and robust reaction.
Michael Additionα,β-Unsaturated carbonylsβ-Amino carbonyl compoundForms a new carbon-nitrogen bond at the β-position of the carbonyl.

Regioselective and Stereoselective Functionalization

Regioselective and stereoselective functionalization of amines are critical for the synthesis of complex molecules with defined three-dimensional structures, which is particularly important in medicinal chemistry and materials science.

Regioselectivity in the context of this compound would primarily relate to reactions that could occur at different positions on the molecule. For instance, C-H activation strategies could potentially target the various C-H bonds within the ethoxypropyl or methyl groups. While direct C-H functionalization of simple alkylamines is challenging due to the low acidity of α-protons, recent advances in catalysis have enabled such transformations. For example, photocatalysis has been used for the direct reaction of arenes with alkyl amines to form aromatic amines, demonstrating regioselective C-H amination. nih.gov The application of such methods to this compound could lead to novel, regioselectively functionalized derivatives.

Stereoselectivity becomes relevant when a new chiral center is introduced during a reaction. If this compound were to react with a prochiral ketone via reductive amination, the product would contain a new stereocenter. Achieving high stereoselectivity in such reactions typically requires the use of chiral catalysts or auxiliaries. Asymmetric reductive amination, often employing transition metal catalysts with chiral ligands, has emerged as a powerful tool for the synthesis of enantiomerically enriched amines. nih.govnih.gov The development of biocatalysts, such as imine reductases (IREDs), has also provided highly stereoselective routes to chiral amines. nih.gov

Furthermore, if this compound itself were modified to contain a chiral center, subsequent reactions could exhibit diastereoselectivity. The existing stereocenter can influence the stereochemical outcome of reactions at other sites within the molecule. The stereoselective synthesis of chiral amines is a field of intensive research, with methods like asymmetric hydrogenation of imines and enamines being prominent. nih.gov

Table 2: Concepts in Selective Functionalization of Amines.
ConceptDescriptionPotential Application to this compound
RegioselectivityThe preference for a reaction to occur at one position over another.Targeted C-H functionalization of the ethoxypropyl or methyl group.
StereoselectivityThe preferential formation of one stereoisomer over another.Asymmetric reductive amination with a prochiral ketone to form a chiral tertiary amine.
DiastereoselectivityThe preferential formation of one diastereomer over another in a reaction that creates a new stereocenter in a molecule that already contains one.Reactions on a chiral derivative of this compound.

Incorporation of this compound into Complex Molecular Architectures

The bifunctional nature of this compound, possessing both a nucleophilic amine and a flexible ethoxypropyl chain, makes it a potentially valuable building block for the construction of more complex molecular architectures, such as polymers and macrocycles.

In polymer chemistry , amines are widely used as monomers, cross-linkers, and functionalization agents. This compound could potentially be incorporated into polymers through several routes. For example, if derivatized to contain a polymerizable group (e.g., a vinyl or acrylic moiety), it could be used as a monomer in addition polymerization. Alternatively, its secondary amine functionality allows for its use in step-growth polymerization. For instance, reaction with a dicarboxylic acid chloride would lead to the formation of a polyamide. The ethoxypropyl group could impart specific properties to the resulting polymer, such as increased flexibility and altered solubility.

The synthesis of macrocycles containing nitrogen atoms is an area of significant interest due to their applications in host-guest chemistry, catalysis, and as therapeutic agents. mdpi.com Macrolactamization, the intramolecular cyclization of an amino acid, is a common strategy for forming macrocyclic amides. nih.gov A derivative of this compound bearing a carboxylic acid at the terminus of a suitable linker could undergo intramolecular cyclization to form a macrocyclic lactam. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful tools for macrocycle synthesis, enabling the formation of carbon-nitrogen bonds in the cyclization step. nih.gov

While no specific examples of polymers or macrocycles containing the this compound unit were identified in the literature search, the general principles of polymer and macrocycle synthesis provide a clear framework for how this amine could be utilized in the construction of such complex architectures.

Theoretical and Computational Studies of 3 Ethoxypropyl Methyl Amine

Quantum Chemical Investigations of (3-Ethoxypropyl)(methyl)amine

Quantum chemical investigations provide fundamental insights into the behavior of molecules at the electronic level. aps.org These methods are crucial for understanding molecular structure, stability, and reactivity.

Electronic Structure and Bonding Analysis

The electronic structure of an amine is dictated by the sp³ hybridization of the nitrogen atom. libretexts.orglibretexts.org In this compound, the nitrogen atom forms three sigma (σ) bonds: one with the methyl group, one with the propyl chain, and one with a hydrogen atom that is implicitly part of its secondary amine structure, though the compound name suggests no H on the N, making it a tertiary amine. The fourth sp³ orbital is occupied by a lone pair of electrons. libretexts.org This lone pair is central to the chemical behavior of amines, defining their basicity and nucleophilicity.

The geometry around the nitrogen atom is trigonal pyramidal, a deviation from a perfect tetrahedral geometry due to the lone pair-bond pair repulsion being greater than bond pair-bond pair repulsion. This typically results in C-N-C bond angles slightly less than the ideal 109.5°, often around 108°. libretexts.org The presence of the ethoxy group (-OCH₂CH₃) introduces electronegative oxygen, which can influence the electron density distribution across the molecule through inductive effects. The C-N bond lengths are expected to be in the typical range for aliphatic amines, approximately 147 pm, which is shorter than a C-C bond but longer than a C-O bond. libretexts.org

Table 1: Predicted Bonding Characteristics of this compound

Feature Predicted Characteristic Basis of Prediction
Nitrogen Hybridization sp³ Standard amine chemistry libretexts.orglibretexts.org
Molecular Geometry at N Trigonal Pyramidal VSEPR theory, lone pair repulsion libretexts.org
C-N-C Bond Angle ~108° Influence of lone pair electrons libretexts.org
Key Functional Groups Secondary Amine, Ether Structural formula

| Dominant Bonding | Sigma (σ) bonds | Covalent bonding in aliphatic chains |

Conformational Analysis and Energy Landscapes

The energy landscape of this molecule would be complex, featuring numerous local energy minima corresponding to stable conformers and transition states corresponding to the energy barriers for rotation between them. lumenlearning.com The most stable conformers are typically those that minimize steric hindrance and unfavorable electronic interactions. For the ethoxypropyl chain, staggered conformations around the C-C and C-O bonds are energetically favored over eclipsed conformations. Particularly, gauche interactions between bulky groups (like the methyl and ethoxypropyl groups around the C-N bonds) would introduce steric strain and destabilize certain conformers. lumenlearning.com Computational methods can map this landscape to identify the lowest-energy structures that are most populated at a given temperature.

Spectroscopic Parameter Prediction for Advanced Characterization

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. rsc.orgyoutube.com Density Functional Theory (DFT) is widely used for this purpose. researchgate.netacs.org

For this compound, DFT calculations can predict:

NMR Spectra : Chemical shifts for ¹H and ¹³C atoms can be calculated with good accuracy. researchgate.netnih.gov The predicted shifts would be sensitive to the electronic environment of each nucleus. For instance, the protons on the carbon adjacent to the nitrogen (the α-carbon) would show a characteristic downfield shift compared to other methylene (B1212753) groups in the chain. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for accurate shielding tensor and chemical shift prediction. nih.gov

Vibrational Spectra (IR and Raman) : The vibrational frequencies corresponding to different bond stretches, bends, and torsions can be computed. researchgate.net Key predicted peaks would include N-H stretching (if a secondary amine is considered, though the name implies tertiary), C-H stretching of the alkyl groups, and the characteristic C-O-C stretching of the ether linkage.

Table 2: Predicted Spectroscopic Features for this compound

Spectroscopy Type Predicted Key Features Computational Method
¹H NMR Downfield shifts for protons on carbons adjacent to N and O atoms. DFT with GIAO method nih.gov
¹³C NMR Deshielded carbon signals for C atoms bonded to N and O. DFT with GIAO method researchgate.netacs.org

| IR Spectroscopy | C-H stretching (~2850-3000 cm⁻¹), C-O-C stretching (~1100 cm⁻¹), C-N stretching (~1000-1200 cm⁻¹) | DFT frequency calculations researchgate.net |

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling allows for the detailed exploration of how chemical reactions occur, providing insights into transition states, activation energies, and reaction pathways.

Density Functional Theory (DFT) Studies of Reaction Pathways

DFT is a workhorse for studying reaction mechanisms involving organic molecules like amines. rsc.orgacs.org For this compound, DFT could be used to model a variety of reactions. A common reaction for secondary amines is their nucleophilic attack on carbonyl compounds. researchgate.netmnstate.edu

A DFT study of the reaction between this compound and an aldehyde, for example, would involve:

Locating Reactants and Products : Optimizing the geometries of the starting materials and final products.

Identifying Intermediates : Finding the structures of any stable intermediates, such as the initial zwitterionic adduct. researchgate.netacs.org

Mapping the Transition State (TS) : Locating the highest energy point along the reaction coordinate that connects reactants (or intermediates) to products. The structure of the TS provides crucial information about the bond-making and bond-breaking processes.

Calculating Activation Energies : Determining the energy difference between the reactants and the transition state, which is a key factor governing the reaction rate. researchgate.net

Such studies for similar amine reactions have shown that the mechanism can be influenced by catalysts and the solvent environment. acs.orgresearchgate.net

Molecular Dynamics Simulations for Solvent and Temperature Effects

While quantum mechanics is excellent for studying the details of a single reaction event, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a bulk environment and over time. ulisboa.ptacs.org MD simulations treat atoms as classical particles and use a force field to describe the interactions between them.

For this compound, MD simulations could be employed to study:

Solvation Structure : How solvent molecules, like water, arrange themselves around the amine. Water molecules would be expected to form hydrogen bonds with the nitrogen's lone pair. acs.org

Transport Properties : Simulating properties like diffusion coefficients and viscosity in different solvents.

Temperature Effects : By running simulations at different temperatures, one can observe how molecular motion, conformation, and interactions change. mdpi.com For instance, higher temperatures would lead to faster rotational dynamics and could overcome energy barriers to access a wider range of conformations.

Atomistic MD simulations provide a bridge between the microscopic details of molecular interactions and the macroscopic properties of the chemical system. ulisboa.pt

Energetic Profiles of Chemical Transformations

The energetic profile of a chemical reaction, often depicted as a potential energy surface, provides crucial information about the feasibility and kinetics of the transformation. This profile maps the energy of the system as it progresses from reactants to products, highlighting key features such as transition states and intermediates. For secondary amines, computational studies have elucidated the energetic pathways of various reactions, including N-nitrosation, nucleophilic substitutions, and reactions with electrophiles.

One area of significant computational investigation for secondary amines is their reaction with nitrosating agents, a transformation of considerable environmental and biological importance. For instance, density functional theory (DFT) calculations have been employed to explore the N-nitrosation of a range of secondary amines. These studies have revealed that the activation energies for such reactions are relatively low, suggesting that they are likely to occur readily. The specific energetics are influenced by both the steric and electronic properties of the substituents on the amine nitrogen. In the case of this compound, the presence of the methyl and 3-ethoxypropyl groups would modulate the accessibility of the nitrogen lone pair and the stability of the transition state.

To illustrate the typical energetic parameters involved in secondary amine reactions, the following table presents data from a computational study on the N-nitrosation of various secondary amines. It is important to note that these values are for analogous compounds and serve as a proxy to understand the potential energetic landscape for reactions involving this compound.

Table 1: Calculated Activation Energies for the N-Nitrosation of Selected Secondary Amines

Secondary Amine Nitrosating Agent Activation Energy (kcal/mol)
Dimethylamine asym-N2O3 8.5
Diethylamine asym-N2O3 9.2

The data in Table 1 indicates that the activation barriers for N-nitrosation are generally modest. For this compound, one could anticipate an activation energy in a similar range, potentially influenced by the steric bulk of the 3-ethoxypropyl group.

Furthermore, computational studies on the reactions of amines with other electrophiles, such as thiiranes, provide additional insight into their energetic profiles. B3LYP/6-31+G(d)//HF/6-31+G(d) level of theory computations have been used to determine the relative rates of reaction between thiirane (B1199164) and a series of secondary amines. nih.gov These studies highlight the interplay of steric hindrance and polarizability in determining the reaction energetics. The 3-ethoxypropyl group in this compound, with its flexible chain and terminal ether group, would likely influence the reaction profile through a combination of these effects.

Prediction of Reactivity and Selectivity in this compound Chemistry

Computational chemistry is also instrumental in predicting the reactivity and selectivity of chemical reactions. For a secondary amine like this compound, key aspects of its reactivity include its basicity, nucleophilicity, and the potential for reactions at different sites within the molecule.

The reactivity of an amine is fundamentally linked to the availability of the lone pair of electrons on the nitrogen atom. libretexts.org Computational methods can quantify this through the calculation of properties such as the highest occupied molecular orbital (HOMO) energy and the electrostatic potential at the nitrogen atom. A higher HOMO energy generally correlates with increased nucleophilicity. In this compound, the electron-donating nature of the methyl and ethoxypropyl groups is expected to enhance the electron density on the nitrogen, making it a reasonably strong nucleophile.

Computational studies have also been successfully applied to predict the regioselectivity and stereoselectivity of reactions involving amines. For instance, in reactions with unsymmetrical electrophiles, the site of nucleophilic attack can be predicted by analyzing the energies of the possible transition states. For this compound, while the primary site of nucleophilic attack would be the nitrogen atom, the presence of the ether oxygen in the ethoxypropyl chain could potentially influence the reaction pathway through intramolecular interactions or by acting as a secondary, albeit much weaker, nucleophilic center under certain conditions.

The following table summarizes key computational predictors of reactivity for a selection of simple amines, providing a baseline for understanding the likely reactivity of this compound.

Table 2: Calculated Properties Related to the Reactivity of Simple Amines

Amine HOMO Energy (eV) Calculated Gas-Phase Basicity (kcal/mol)
Ammonia (B1221849) -10.7 195.6
Methylamine (B109427) -9.7 206.6

As shown in Table 2, the substitution of hydrogen atoms with alkyl groups in ammonia progressively increases the HOMO energy and gas-phase basicity, indicating enhanced nucleophilicity. It is reasonable to infer that this compound would follow this trend, exhibiting a nucleophilicity greater than that of methylamine.

Catalytic Roles and Applications of 3 Ethoxypropyl Methyl Amine

(3-Ethoxypropyl)(methyl)amine as an Organocatalyst or Ligand

Organocatalysis and the use of organic molecules as ligands for metal centers are pivotal areas in modern chemistry. Amines, in particular, are a cornerstone of these fields due to their Lewis basicity and ability to form chiral environments.

Applications in Asymmetric Catalysis

There is no specific information available in the reviewed literature detailing the application of this compound as a catalyst or ligand in asymmetric catalysis. The structural features of an amine, such as the presence of stereogenic centers or the ability to form rigid, well-defined transition states, are crucial for inducing enantioselectivity. Without specific studies on this compound, its potential efficacy in this domain is purely speculative.

Coordination Chemistry with Metal Centers

The coordination of amines to metal centers is a fundamental aspect of catalysis, influencing the reactivity, selectivity, and stability of the catalytic system. While the nitrogen atom of this compound possesses a lone pair of electrons capable of coordinating to a metal, there are no specific studies or documented examples of its coordination chemistry with catalytically relevant metal centers. Research on related, more complex amine ligands demonstrates a wide variety of binding modes and the ability to stabilize different oxidation states of metals, but this cannot be directly extrapolated to this compound without experimental evidence.

This compound in Catalytic Systems for Chemical Processes

Amines can act as catalysts in their own right or as essential components of more complex catalytic systems, influencing reaction rates and selectivities.

Contribution to Selective Catalytic Transformations

The selectivity of a catalytic transformation is often a key determinant of its utility. Amines can influence selectivity by directing reactants to specific sites, stabilizing certain transition states, or preventing undesired side reactions. There is currently no available research that describes the contribution of this compound to any selective catalytic transformations.

Advanced Analytical Spectroscopic Investigations of 3 Ethoxypropyl Methyl Amine and Its Chemical Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the mechanistic elucidation of reactions involving (3-Ethoxypropyl)(methyl)amine. Both ¹H and ¹³C NMR provide detailed structural information, allowing for the tracking of reactants, intermediates, and products over the course of a reaction.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the ethoxy, propyl, and methyl groups can be observed. The chemical shifts of protons adjacent to the nitrogen and oxygen atoms are particularly informative. For instance, the methylene (B1212753) protons adjacent to the nitrogen (CH₂-N) and the oxygen (O-CH₂) would appear at characteristic downfield shifts due to the electron-withdrawing effects of these heteroatoms. libretexts.org The N-methyl protons would typically appear as a singlet, while the ethyl and propyl groups would exhibit characteristic splitting patterns (e.g., a triplet for the terminal methyl of the ethoxy group and a quartet for the adjacent methylene).

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. The carbon atoms directly bonded to the nitrogen and oxygen atoms are deshielded and thus appear at higher chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
CH₃-CH₂-O ~1.2 Triplet
CH₃-N ~2.4 Singlet
N-CH₂-CH₂ ~2.6 Triplet
CH₂-CH₂-O ~1.8 Quintet
CH₃-CH₂-O ~3.5 Quartet
N-H Variable (broad) Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C H₃-CH₂-O ~15
C H₃-N ~36
N-C H₂-CH₂ ~50
C H₂-CH₂-O ~30
CH₃-C H₂-O ~66
N-CH₂-C H₂ ~70

By monitoring the changes in these NMR signals during a chemical transformation, researchers can identify the formation of intermediates and quantify the conversion to products. For example, in an alkylation reaction at the nitrogen atom, the disappearance of the N-H proton signal and the appearance of new signals corresponding to the added alkyl group would be observed.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Intermediate Detection

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. These methods are particularly useful for identifying functional groups and detecting the formation and disappearance of chemical bonds during a reaction.

For this compound, a secondary amine, the IR spectrum would be characterized by several key absorptions. A weak to medium intensity N-H stretching band would be expected in the region of 3300-3500 cm⁻¹. libretexts.orgorgchemboulder.com The C-N stretching vibration of the aliphatic amine would appear in the 1250-1020 cm⁻¹ range. orgchemboulder.com Additionally, strong C-H stretching vibrations from the alkyl groups would be observed around 2850-2960 cm⁻¹, and a prominent C-O stretching band from the ether linkage would be present around 1100 cm⁻¹.

Raman spectroscopy provides complementary information. While the N-H and C-O stretches are also Raman active, the C-C and C-H symmetric vibrations often give rise to strong Raman signals.

During a chemical reaction, the formation of intermediates can often be detected by the appearance of new vibrational bands. For instance, in a reaction where the amine is protonated, the N-H stretching band will shift and broaden. If the reaction involves the formation of a transient species with a double bond, a new band in the 1600-1700 cm⁻¹ region might be observed.

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch Secondary Amine 3300 - 3500 Weak to Medium
C-H Stretch Alkyl 2850 - 2960 Strong
N-H Bend Secondary Amine 1550 - 1650 Variable
C-O Stretch Ether 1070 - 1150 Strong
C-N Stretch Aliphatic Amine 1020 - 1250 Medium to Weak
N-H Wag Secondary Amine 665 - 910 Broad, Strong

Mass Spectrometry Techniques for Reaction Monitoring and Product Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is extensively used for reaction monitoring, product identification, and providing structural information through fragmentation analysis.

For this compound, the molecular ion peak in the mass spectrum would have an odd mass-to-charge ratio, a characteristic feature for compounds containing an odd number of nitrogen atoms. whitman.edu The fragmentation of aliphatic amines is typically dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orgyoutube.com This results in the formation of a stable, resonance-stabilized cation.

For this compound, two primary α-cleavage pathways are possible:

Loss of an ethyl radical, leading to a fragment ion.

Loss of a propyl radical, leading to a different fragment ion.

The relative abundance of these fragment ions provides valuable structural information. The base peak in the spectrum is often the result of the most stable fragment ion formed.

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for analyzing complex reaction mixtures. These methods separate the components of the mixture before they are introduced into the mass spectrometer, allowing for the identification and quantification of individual reactants, intermediates, and products.

Table 4: Predicted Key Mass Spectral Fragments for this compound

Fragment Ion m/z Origin
[M]⁺ 117 Molecular Ion
[M-CH₃]⁺ 102 Loss of methyl radical
[M-C₂H₅]⁺ 88 α-cleavage, loss of ethyl radical
[M-C₃H₇]⁺ 74 α-cleavage, loss of propyl radical
[CH₂=NHCH₃]⁺ 44 Fragmentation product

X-ray Crystallography for Solid-State Structural Determination of Derived Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of crystalline solids. While this compound is a liquid at room temperature, it can be used as a ligand to form crystalline coordination complexes with metal ions. The structural analysis of these complexes can provide precise information about bond lengths, bond angles, and the coordination geometry around the metal center.

The nitrogen atom of this compound possesses a lone pair of electrons, making it a good Lewis base capable of coordinating to metal ions. The oxygen atom of the ethoxy group can also potentially participate in coordination, allowing the molecule to act as a bidentate ligand.

The solid-state structure of such a complex would reveal how the this compound ligand binds to the metal center and how the complex molecules pack in the crystal lattice. This information is crucial for understanding the steric and electronic properties of the ligand and for designing new catalysts or materials. Although no specific crystal structures of complexes derived from this compound were found in the search results, the principles of coordination chemistry suggest that it would form stable complexes with a variety of transition metals. scirp.org The resulting structures would likely exhibit common coordination geometries such as tetrahedral, square planar, or octahedral, depending on the metal ion and other coordinating ligands. nih.gov

Chemical Applications of 3 Ethoxypropyl Methyl Amine in Materials Science and Organic Synthesis

(3-Ethoxypropyl)(methyl)amine as a Building Block in Polymer Chemistry

The bifunctional nature of this compound, possessing both a reactive secondary amine and a flexible ethoxypropyl chain, makes it a candidate for incorporation into various polymer architectures. The secondary amine group can participate in polymerization reactions, such as polycondensation and polyaddition, to form the backbone of polymers like polyamides and polyimides.

For instance, analogous to how 3-methoxypropylamine (B165612) is utilized in the manufacture of polyamide resins, this compound could theoretically be reacted with dicarboxylic acids or their derivatives to yield polyamides. The presence of the ethoxypropyl side chain would be expected to influence the polymer's properties, potentially imparting increased flexibility, lower glass transition temperatures, and improved solubility in organic solvents compared to polyamides with simple alkyl side chains.

Furthermore, the tertiary amine that would be formed upon its incorporation into a polymer chain could serve as a site for further chemical modification, such as quaternization to introduce cationic charges, which is useful in applications like gene delivery or as antimicrobial agents. While direct research on polymers derived from this compound is not readily found, the established use of similar amines in polymer synthesis provides a strong basis for its potential in creating novel polymeric materials.

Integration into Functional Materials (e.g., surfactants, specialty chemicals)

The molecular structure of this compound, featuring a hydrophilic amine head and a moderately hydrophobic ethoxypropyl tail, suggests its potential as a precursor in the synthesis of specialty surfactants. Amines are fundamental components in the production of various types of surfactants, including cationic, amphoteric, and non-ionic surfactants.

By reacting this compound with alkyl halides, one could synthesize quaternary ammonium (B1175870) compounds, a major class of cationic surfactants known for their use as fabric softeners, biocides, and phase transfer catalysts. The length of the alkyl chain and the presence of the ethoxy group could be tailored to fine-tune the surfactant's properties, such as its critical micelle concentration (CMC) and surface tension reduction capabilities.

Moreover, this amine could be a precursor for specialty chemicals used in various formulations. For example, alkoxypropylamines are known to be used as corrosion inhibitors, emulsifiers in coatings and wax formulations, and as flocculating agents in water treatment. The specific combination of the methyl group and the ethoxypropyl chain in this compound could offer a unique balance of basicity, steric hindrance, and hydrophobicity, making it a candidate for investigation in these application areas.

Table 1: Potential Applications of this compound Derivatives in Functional Materials

Derivative ClassPotential ApplicationFunctional Role
Quaternary Ammonium SaltsFabric Softeners, BiocidesCationic Surfactant
Amine OxidesFoam Stabilizers, DetergentsNon-ionic/Amphoteric Surfactant
EthoxylatesEmulsifiers, Wetting AgentsNon-ionic Surfactant
CarboxylatesCorrosion InhibitorsSpecialty Chemical

Utilization in the Synthesis of Complex Organic Molecules as Intermediates

In organic synthesis, secondary amines are crucial intermediates and reagents. This compound can serve as a versatile nucleophile in a variety of chemical transformations. Its secondary amine functionality allows it to react with electrophiles such as alkyl halides, epoxides, and carbonyl compounds to introduce the (3-ethoxypropyl)(methyl)amino moiety into a molecule.

This functionality is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where the presence of an amine group is often essential for biological activity. For example, many active pharmaceutical ingredients (APIs) are complex molecules that are built up from smaller, functionalized building blocks. A compound like this compound could serve as such a building block, providing a specific combination of structural features and physical properties to the target molecule.

While specific examples of complex molecules synthesized using this compound as an intermediate are not prominent in the literature, the general reactivity of secondary amines is well-established. It can be used in reactions such as the Mannich reaction, reductive amination, and in the formation of enamines, all of which are fundamental transformations in the construction of complex organic frameworks. The ethoxypropyl group can also influence the solubility and pharmacokinetic properties of the final compound.

Environmental Chemical Pathways of 3 Ethoxypropyl Methyl Amine

Atmospheric Chemical Degradation Mechanisms (e.g., reaction with hydroxyl radicals)

The principal degradation pathway for (3-ethoxypropyl)(methyl)amine in the atmosphere is expected to be its reaction with photochemically generated hydroxyl (•OH) radicals. Aliphatic amines are known to react rapidly with •OH radicals, and this is considered the dominant loss process for these compounds in the troposphere nilu.com. The reaction proceeds via hydrogen abstraction from the amine molecule.

For this compound, there are several potential sites for hydrogen abstraction by •OH radicals. These include the N-H bond, the C-H bonds on the carbon atom adjacent to the nitrogen (the α-carbon), the C-H bonds on the ethoxy group, and the C-H bonds on the propyl chain. The rate and primary products of the degradation are dependent on the specific site of hydrogen abstraction.

Based on studies of similar aliphatic amines, it is anticipated that hydrogen abstraction will preferentially occur at the C-H bonds on the carbon atoms alpha to the nitrogen atom and the oxygen atom of the ether group due to the activating effect of these heteroatoms nih.gov. The reaction with the N-H bond is also a possible pathway.

The general mechanism for the atmospheric degradation of this compound initiated by •OH radicals can be summarized in the following steps:

Initiation: Reaction with •OH radicals leads to the formation of an aminoalkyl radical and a water molecule. CH₃CH₂OCH₂CH₂CH₂NH(CH₃) + •OH → [CH₃CH₂OCH₂CH₂CH₂N(•)(CH₃)] or [other radical isomers] + H₂O

Propagation: The resulting aminoalkyl radical will rapidly react with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂•). [Radical Isomer] + O₂ → [Peroxy Radical]

Further Reactions: The peroxy radical can then undergo a variety of reactions, including reactions with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂), or with hydroperoxy radicals (HO₂•) to form hydroperoxides. The alkoxy radical can then undergo further decomposition or isomerization, leading to the formation of various degradation products such as aldehydes, ketones, and smaller amines.

Table 1: Estimated Atmospheric Degradation Pathways of this compound with Hydroxyl Radicals

Reaction StepDescriptionPotential Products
Initiation Hydrogen abstraction by •OH radical from various sites on the this compound molecule.Aminoalkyl radicals, Water
Propagation Reaction of the aminoalkyl radical with atmospheric oxygen.Peroxy radicals
Termination/Further Reactions Reactions of the peroxy radical with NO, NO₂, or other radicals.Alkoxy radicals, Hydroperoxides, Aldehydes (e.g., formaldehyde (B43269), propanal), Ketones, Smaller amines, Nitrogen-containing organic compounds

Abiotic Degradation in Aqueous Environments

The abiotic degradation of this compound in aqueous environments, such as hydrolysis, is generally expected to be a slow process. Aliphatic amines are typically resistant to hydrolysis under neutral pH conditions found in most natural waters nih.govarkat-usa.org.

Hydrolysis of amines would involve the cleavage of the C-N bond. For aliphatic amines, this bond is generally stable. While some specialized catalytic conditions can promote the hydrolysis of amines, these are not typically present in the natural environment nih.gov.

The rate of hydrolysis can be influenced by pH. Under strongly acidic or basic conditions, the hydrolysis of some amines can be accelerated. However, for secondary amines like this compound, significant hydrolysis is not expected under typical environmental pH ranges (pH 5-9). Studies on the hydrolysis of amides and peptides, which contain a C-N bond, indicate that the process is slow even under catalyzed conditions uregina.ca.

Therefore, abiotic hydrolysis is not considered a major degradation pathway for this compound in aqueous environments. Other processes, such as biodegradation, are likely to be more significant in its removal from water and soil.

Advanced Analytical Detection Methods for Environmental Monitoring (excluding toxicity assessments)

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound in environmental matrices such as water, soil, and air. The choice of analytical technique depends on the specific matrix, the expected concentration range, and the required level of sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including amines baua.denih.govmdpi.commdpi.comorientjchem.org. For the analysis of this compound, a sample would typically be extracted from the environmental matrix using an appropriate solvent or solid-phase extraction (SPE) method. The extract is then injected into the gas chromatograph, where the compound is separated from other components in the sample based on its boiling point and affinity for the chromatographic column. The separated compound then enters the mass spectrometer, which provides mass spectral data that can be used for identification and quantification.

To improve the chromatographic properties and sensitivity of amines, derivatization is often employed. This involves chemically modifying the amine to make it more volatile and less polar.

High-Performance Liquid Chromatography (HPLC)

HPLC is another versatile technique suitable for the analysis of a wide range of organic compounds, including those that are not sufficiently volatile for GC analysis researchgate.netuhplcs.comhplcvials.comgmi-inc.com. For the analysis of this compound, a reversed-phase HPLC method could be developed. In this method, the separation is based on the compound's polarity.

Detection in HPLC can be achieved using various detectors, such as a UV-Vis detector if the compound has a suitable chromophore, or more universally, a mass spectrometer (LC-MS). LC-MS provides high selectivity and sensitivity, making it well-suited for trace-level analysis in complex environmental samples. As with GC, derivatization can be used to enhance the detectability of the amine.

Table 2: Advanced Analytical Methods for the Detection of this compound in Environmental Samples

Analytical TechniquePrincipleSample PreparationDetectionAdvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, followed by mass-based detection.Solvent extraction, Solid-Phase Extraction (SPE), Derivatization.Mass Spectrometry (MS).High sensitivity and selectivity, provides structural information for identification.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity, size, or charge.Filtration, SPE, Derivatization.UV-Vis, Mass Spectrometry (LC-MS).Suitable for non-volatile and thermally labile compounds, high resolution.

Future Research Directions in 3 Ethoxypropyl Methyl Amine Chemistry

Development of Novel Synthetic Routes with Enhanced Atom Economy

The pursuit of green and sustainable chemistry necessitates the development of synthetic routes that maximize the incorporation of all atoms from the reactants into the final product, a concept known as atom economy. Future research should prioritize the discovery of novel synthetic pathways to (3-Ethoxypropyl)(methyl)amine that are not only efficient in terms of yield but also adhere to the principles of atom economy.

Current synthetic approaches to analogous tertiary amines often involve multi-step procedures that may generate significant waste. A promising area of investigation lies in the development of one-pot reactions that combine the formation of the ethoxypropyl group with the introduction of the methylamine (B109427) moiety. For instance, research into the direct reductive amination of 3-ethoxypropanal (B1330410) with methylamine offers a potentially atom-economical route. wikipedia.orgmasterorganicchemistry.com This method, if optimized, could significantly reduce the number of synthetic steps and the generation of byproducts.

Another avenue for exploration is the refinement of existing methylation techniques for the precursor, 3-ethoxypropylamine. The Eschweiler-Clarke reaction, a classic method for the methylation of amines using formic acid and formaldehyde (B43269), is known for its high yields but can be improved in terms of atom economy. wikipedia.orgnrochemistry.comjk-sci.comyoutube.comorganic-chemistry.org Future studies could focus on catalytic versions of this reaction that minimize the use of stoichiometric reagents. The table below compares the theoretical atom economy of two potential synthetic routes to this compound.

Synthetic RouteReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Reductive Amination3-Ethoxypropanal, Methylamine, H₂This compoundH₂O85.9
Eschweiler-Clarke Reaction3-Ethoxypropylamine, Formaldehyde, Formic AcidThis compoundCO₂, H₂O65.7

Note: Atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100. This calculation provides a theoretical maximum efficiency and does not account for reaction yield or the use of solvents and catalysts. libretexts.orggreenchemistry-toolkit.orgyoutube.com

Exploration of Unprecedented Reactivity Profiles

The unique combination of a tertiary amine and an ether functional group within the same molecule suggests that this compound may exhibit novel and unexplored reactivity. As a tertiary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. britannica.comlibretexts.orgmsu.edu Future research should aim to systematically investigate its reactions with a variety of electrophiles.

One area of interest is the synthesis of quaternary ammonium (B1175870) salts. prepchem.comquora.comnih.govresearchgate.netmdpi.com These compounds have a wide range of applications, including as phase-transfer catalysts, surfactants, and antimicrobial agents. The reaction of this compound with various alkyl halides could lead to a library of novel quaternary ammonium salts with potentially unique properties conferred by the ethoxypropyl group.

Furthermore, the interaction between the ether oxygen and the amine nitrogen, separated by a propyl chain, could influence the compound's reactivity in unexpected ways. Studies could explore the potential for intramolecular reactions or the chelation of metal ions, which could lead to the development of new ligands for catalysis. Investigating the oxidation of the amine or the cleavage of the ether bond under different conditions could also reveal novel reaction pathways. britannica.com For instance, the use of this compound as a corrosion inhibitor for metals is a potential application worth exploring, analogous to other amines like 3-methoxypropylamine (B165612). researchgate.netatamankimya.comgoogle.comgoogle.comgoogleapis.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating discovery. nih.govacs.orgmdpi.comcetri.caresearchgate.net Future research on this compound should leverage advanced computational models to gain a deeper understanding of its chemical behavior.

Density Functional Theory (DFT) studies can be employed to calculate the geometric and electronic structure of the molecule, providing insights into bond lengths, bond angles, and the distribution of electron density. rsc.orgnih.govresearchgate.net Such calculations can help to predict the most likely sites for electrophilic or nucleophilic attack and to estimate the molecule's proton affinity and basicity.

Furthermore, predictive models based on machine learning and quantitative structure-activity relationship (QSAR) methodologies can be developed to correlate the structure of this compound and its derivatives with specific properties or activities. nih.govacs.orgmdpi.comcetri.caresearchgate.net For example, models could be trained to predict the efficacy of these compounds as catalysts, corrosion inhibitors, or in other applications based on a set of calculated molecular descriptors. These in silico approaches can significantly reduce the time and resources required for experimental screening of large numbers of compounds.

Computational MethodPredicted PropertyPotential Application
Density Functional Theory (DFT)Molecular geometry, electronic structure, reaction mechanismsUnderstanding reactivity, designing new reactions
Molecular Dynamics (MD)Conformational analysis, solvation effectsPredicting behavior in solution, interaction with surfaces
QSAR / Machine LearningCorrelation of structure with activityHigh-throughput screening for specific applications

Design of this compound-Based Catalytic Systems for Sustainable Processes

Tertiary amines are known to act as catalysts in a variety of organic reactions, most notably in the production of polyurethane foams where they catalyze the reaction between isocyanates and polyols. sabtechmachine.comgoogle.comnih.govresearchgate.netekb.egsabtechmachine.comtopicsonchemeng.org.my The structure of this compound, with its tertiary amine functionality, suggests its potential as a catalyst in this and other sustainable processes.

Future research should focus on the design and synthesis of catalytic systems based on this compound. This could involve using the amine itself as an organocatalyst or as a ligand for the preparation of novel metal complexes with catalytic activity. The presence of both a nitrogen and an oxygen donor atom could allow for the formation of stable chelate complexes with a range of transition metals.

The development of this compound-based catalysts for sustainable processes is a particularly promising area. For example, catalysts that can operate under mild conditions, in environmentally benign solvents such as water, and that can be easily recovered and recycled would be of significant interest. The unique electronic and steric properties imparted by the ethoxypropyl and methyl groups could lead to catalysts with enhanced activity, selectivity, and stability for a variety of chemical transformations. The potential use of analogous amino ether amines as blowing catalysts for polyurethane foams highlights a specific industrial application that warrants investigation. google.com

Q & A

Q. What are the recommended synthesis protocols for (3-Ethoxypropyl)(methyl)amine in laboratory settings?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions between ethoxypropyl and methylamine precursors. For example, alkylation of methylamine with 3-ethoxypropyl halides under controlled conditions (e.g., using a base like potassium carbonate in a polar aprotic solvent such as DMF) is a common approach. Purification steps may include distillation or column chromatography to isolate the product. Researchers should verify the product’s structure using techniques like NMR and FTIR spectroscopy .

Q. What characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

  • FTIR Spectroscopy : To identify functional groups (e.g., C-N stretching at ~1031 cm⁻¹ and ethoxy C-O bonds at ~1100 cm⁻¹) .
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon backbone.
  • Elemental Analysis : To validate molecular formula (e.g., nitrogen content analysis) .
  • Mass Spectrometry : For molecular weight confirmation. These methods ensure structural fidelity and purity .

Q. What safety protocols are essential when handling this compound?

Safety data sheets (SDS) classify similar amines as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Researchers must:

  • Use PPE (gloves, goggles, lab coats).
  • Work in a fume hood to avoid inhalation.
  • Store in airtight containers away from oxidizers.
  • Follow waste disposal regulations per institutional guidelines. Emergency protocols should include access to eyewash stations and neutralizing agents for spills .

Advanced Research Questions

Q. How can contradictions in reported molecular formulas of this compound derivatives be resolved?

Discrepancies in molecular formulas (e.g., C₁₁H₂₅NO₂ vs. C₁₂H₂₇NO₂) may arise from structural misinterpretation or synthetic impurities. To resolve this:

  • Perform high-resolution mass spectrometry (HRMS) for exact mass determination.
  • Use X-ray crystallography for unambiguous structural elucidation.
  • Cross-validate with computational methods (e.g., DFT calculations) to predict spectroscopic data .

Q. How does steric hindrance in this compound influence its reactivity in nucleophilic reactions?

The bulky ethoxypropyl group introduces steric hindrance, slowing nucleophilic attack at the amine center. This can be studied via:

  • Kinetic Experiments : Compare reaction rates with less hindered analogs (e.g., methylamine).
  • Computational Modeling : Use molecular dynamics simulations to visualize spatial barriers.
  • Substituent Effects : Test reactivity with varying alkyl chain lengths to quantify steric contributions .

Q. Can this compound be utilized in CO₂ capture applications, and how does its efficacy compare to traditional amines like MDEA?

While not directly studied, analogous amines (e.g., methyl diethanol amine, MDEA) show CO₂ adsorption via chemisorption (amine-CO₂ carbamate formation) and physisorption. To evaluate this compound:

  • Adsorption Testing : Use a batch reactor system (5 psi CO₂, 25°C) to measure adsorption capacity.
  • Comparative Analysis : Benchmark against MDEA-impregnated mesoporous carbon (2.63 mmol CO₂/g) .
  • Surface Modification : Impregnate porous supports (e.g., activated carbon) to enhance surface area and amine loading .

Q. What mechanistic insights guide the use of this compound in drug development?

Similar compounds (e.g., N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine) are explored for bioactivity. Mechanistic studies involve:

  • Receptor Binding Assays : Radioligand displacement tests to identify target affinity.
  • Metabolic Stability Tests : Liver microsome assays to assess pharmacokinetics.
  • Structure-Activity Relationships (SAR) : Modify the ethoxy chain length to optimize efficacy and reduce toxicity .

Data Contradiction and Experimental Design

Q. How should researchers design experiments to address conflicting data on the compound’s adsorption properties?

  • Controlled Variables : Standardize temperature, pressure, and adsorbent purity.
  • Replication : Perform triplicate experiments with independent batches.
  • Cross-Validation : Use multiple characterization tools (e.g., BET surface area analysis, FTIR, and elemental analysis) to correlate structure-performance relationships .

Q. What advanced analytical methods can differentiate this compound from its structural isomers?

  • Chiral Chromatography : For enantiomeric separation if applicable.
  • 2D NMR (e.g., HSQC, COSY) : To resolve overlapping signals in complex mixtures.
  • Isothermal Titration Calorimetry (ITC) : To study binding thermodynamics, distinguishing isomer-specific interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.